molecular formula C57H43N3Si2 B14811751 2-Phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine CAS No. 2252416-90-1

2-Phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine

Cat. No.: B14811751
CAS No.: 2252416-90-1
M. Wt: 826.1 g/mol
InChI Key: YZIDAMOKOLBRDB-UHFFFAOYSA-N
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Description

2-Phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of phenyl and triphenylsilyl groups in its structure contributes to its distinct chemical behavior and potential utility in advanced materials and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of intermediate compounds such as acetophenone oxime, followed by cyclization using reagents like ammonium iodide and sodium dithionite in a solvent like toluene at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the triazine ring or the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens or other substituents onto the phenyl rings.

Scientific Research Applications

2-Phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing advanced materials, including polymers and coordination complexes.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying molecular interactions and developing bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine exerts its effects involves interactions with molecular targets and pathways. The triazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various targets. Additionally, the phenyl and triphenylsilyl groups can modulate the compound’s solubility and reactivity, affecting its overall biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine stands out due to the presence of triphenylsilyl groups, which impart unique steric and electronic properties. These groups enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

2252416-90-1

Molecular Formula

C57H43N3Si2

Molecular Weight

826.1 g/mol

IUPAC Name

triphenyl-[3-[4-phenyl-6-(3-triphenylsilylphenyl)-1,3,5-triazin-2-yl]phenyl]silane

InChI

InChI=1S/C57H43N3Si2/c1-8-24-44(25-9-1)55-58-56(45-26-22-40-53(42-45)61(47-28-10-2-11-29-47,48-30-12-3-13-31-48)49-32-14-4-15-33-49)60-57(59-55)46-27-23-41-54(43-46)62(50-34-16-5-17-35-50,51-36-18-6-19-37-51)52-38-20-7-21-39-52/h1-43H

InChI Key

YZIDAMOKOLBRDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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